molecular formula C14H16N2O3S2 B6417910 N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide CAS No. 1060259-52-0

N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide

Cat. No.: B6417910
CAS No.: 1060259-52-0
M. Wt: 324.4 g/mol
InChI Key: QAIQESRBMHWRPZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide is a compound that features a thiophene ring, a sulfonamide group, and an acetamide moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

The synthesis of N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, with the major products being sulfoxides, sulfones, amines, and substituted acetamides.

Comparison with Similar Compounds

N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide can be compared with other thiophene and sulfonamide derivatives:

The uniqueness of this compound lies in its combined structural features, which may confer distinct pharmacological properties and applications.

Properties

IUPAC Name

N,N-dimethyl-2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-16(2)13(17)10-11-5-7-12(8-6-11)15-21(18,19)14-4-3-9-20-14/h3-9,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIQESRBMHWRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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